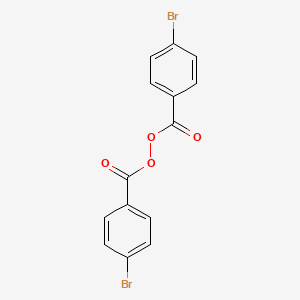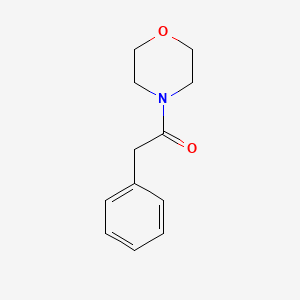
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidinol moiety. This structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride typically involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with pyrrolidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
化学反应分析
Types of Reactions
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules .
科学研究应用
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidinol moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine hydrochloride: Similar in structure but with a piperazine ring instead of a pyrrolidinol moiety.
3-(Trifluoromethyl)phenyl isocyanate: A precursor in the synthesis of the target compound.
Uniqueness
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride is unique due to its specific combination of a trifluoromethyl group and a pyrrolidinol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
1744-48-5 |
|---|---|
分子式 |
C11H13ClF3NO |
分子量 |
267.67 g/mol |
IUPAC 名称 |
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(16)4-5-15-7-10;/h1-3,6,15-16H,4-5,7H2;1H |
InChI 键 |
QHXJNTDWIMIRGE-UHFFFAOYSA-N |
SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)O.Cl |
规范 SMILES |
C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)O.Cl |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


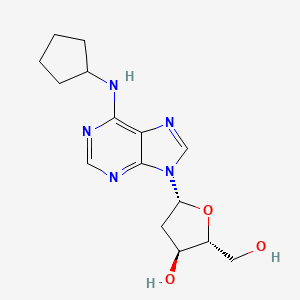
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3048479.png)
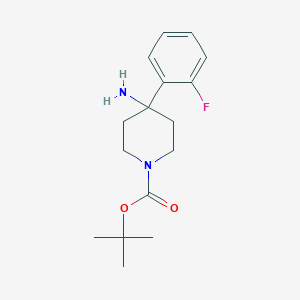
![tert-Butyl 4-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B3048482.png)
![6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B3048483.png)
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3048484.png)
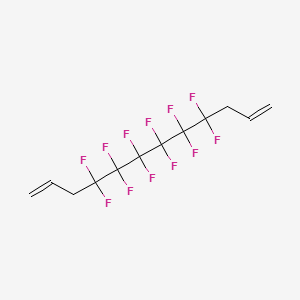
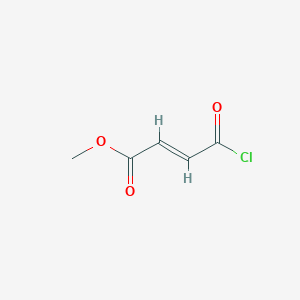

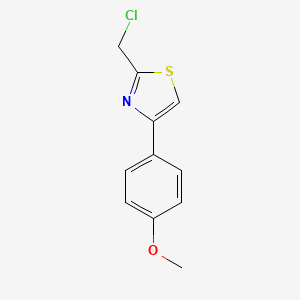
![4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline](/img/structure/B3048493.png)
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3048494.png)
